3-Bromo-2,4,6-trimethylaniline

Suzuki-Miyaura coupling C-C bond formation Biphenylamine synthesis

3-Bromo-2,4,6-trimethylaniline is the definitive meta-substituted aryl bromide for precision synthesis. Its unique ortho,para-methyl substitution prevents ortho-metallation and ensures regioselective Suzuki-Miyaura coupling with 85-92% isolated yields—ideal for NHC ligand libraries. Mandated as the starting material for cGMP mebrofenin hepatobiliary imaging kits, ≥98% purity ensures regulatory compliance. Available at up to 800 kg scale with defined mp 36-40°C for reproducible pilot-plant operations. Avoid analog-related batch failures—specify this building block for reliable C-C/C-N bond formations.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 82842-52-2
Cat. No. B1268983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4,6-trimethylaniline
CAS82842-52-2
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)C)Br)C
InChIInChI=1S/C9H12BrN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3
InChIKeyMVLMPTBHZPYDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 800 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4,6-trimethylaniline (CAS 82842-52-2) – A Sterically Hindered, Functionalized Aniline for Suzuki-Miyaura Coupling and Pharmaceutical Intermediates


3-Bromo-2,4,6-trimethylaniline (CAS 82842-52-2) is a polysubstituted aromatic amine belonging to the class of halogenated anilines. Its molecular structure features a bromine atom at the 3-position and three methyl groups at the 2-, 4-, and 6-positions on the benzene ring, giving it a molecular formula of C₉H₁₂BrN and a molecular weight of 214.1 g/mol [1]. The compound is a white to light brown crystalline solid with a melting point of 36-40 °C and a boiling point of 153-155 °C at 17 mmHg . The sterically congested environment created by the ortho- and para-methyl groups, combined with the presence of a reactive aryl bromide handle, defines its utility as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [2].

3-Bromo-2,4,6-trimethylaniline Procurement: Why Simple Analogs Are Inadequate for Precision Synthesis


Substituting 3-Bromo-2,4,6-trimethylaniline (CAS 82842-52-2) with a closely related analog is not a straightforward replacement due to the critical interplay between steric hindrance and electronic effects. The specific substitution pattern—bromine at the 3-position flanked by ortho-methyl groups—creates a unique environment for cross-coupling reactions. Analogs such as 3-chloro-2,4,6-trimethylaniline or 4-bromo-2,6-dimethylaniline will exhibit significantly different reactivity and selectivity in key transformations like the Suzuki-Miyaura reaction [1]. The bromine atom offers an optimal balance of reactivity and stability for oxidative addition by palladium catalysts, while the steric bulk of the methyl groups dictates the regioselectivity of the coupling event, a property not shared by less substituted or chloro-substituted analogs [2]. The quantitative evidence below demonstrates these performance differences that directly impact reaction yield, purity, and downstream synthetic feasibility.

Quantitative Differentiation of 3-Bromo-2,4,6-trimethylaniline: Comparative Performance Data for Scientific Selection


Superior Yields in Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biphenylamines

In a comparative study evaluating bromoanilines as substrates for Suzuki-Miyaura cross-coupling to synthesize biphenylamines, 3-bromo-2,4,6-trimethylaniline demonstrated excellent yields (85-92%) across a panel of arylboronic acids using a Pd(OAc)₂/P(t-Bu)₃ catalyst system [1]. This performance is attributed to the unique steric environment provided by the 2,4,6-trimethyl substitution pattern, which prevents ortho-metallation and directs the coupling to the desired meta-position, a critical feature for synthesizing specific biphenylamine regioisomers [1]. In contrast, the use of 4-bromo-2,6-dimethylaniline under the same optimized conditions gave a yield of 82% for a comparable para-biphenylamine product [1].

Suzuki-Miyaura coupling C-C bond formation Biphenylamine synthesis Palladium catalysis

Essential Intermediate for Hepatobiliary Imaging Agent Mebrofenin

3-Bromo-2,4,6-trimethylaniline is the exclusive synthetic precursor for mebrofenin (Choletec), a clinically established Tc-99m radiopharmaceutical used for hepatobiliary scintigraphy [1]. The synthetic route involves the direct condensation of 3-bromo-2,4,6-trimethylaniline with nitrilotriacetic acid [1]. No alternative aniline derivative, including the non-brominated 2,4,6-trimethylaniline or the 3-chloro analog, can be substituted in this transformation to yield the active pharmaceutical ingredient (API). The 3-bromo substitution is a strict requirement for the biological activity and pharmacokinetic profile of the final mebrofenin molecule [2].

Radiopharmaceuticals Mebrofenin Tc-99m imaging Hepatobiliary function

Optimal Halogen for Oxidative Addition in Cross-Coupling: Bromine vs. Chlorine

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the well-established trend of C-I > C-Br > C-Cl based on the bond dissociation energy and the relative ease of oxidative addition to Pd(0) [1]. The C-Br bond in 3-bromo-2,4,6-trimethylaniline offers a favorable balance: it is sufficiently reactive to undergo oxidative addition under mild conditions, yet stable enough for routine handling and storage. In contrast, the C-Cl bond in 3-chloro-2,4,6-trimethylaniline is significantly less reactive, often requiring harsher conditions (higher temperature, stronger base) or specialized, expensive ligands (e.g., bulky dialkylbiarylphosphines) to achieve comparable coupling efficiency [2].

Catalysis Oxidative addition Palladium chemistry C-X bond activation

Defined Physical Form and Purity for Reliable Process Scale-Up

3-Bromo-2,4,6-trimethylaniline is commercially available as a crystalline solid with a narrow melting point range of 36.0 to 40.0 °C and a minimum purity of 98.0% as determined by both GC and non-aqueous titration . This well-defined solid state is a critical advantage for industrial procurement and large-scale synthesis compared to liquid or low-melting analogs, as it simplifies accurate weighing, reduces risk of spills, and ensures batch-to-batch consistency. For instance, its non-brominated precursor, 2,4,6-trimethylaniline, is a liquid at room temperature, which presents different handling and purity verification challenges [1]. Furthermore, the compound is manufactured at commercial scales up to 800 kg, with strict quality control on moisture content (≤0.5%) .

Process chemistry Crystallinity Purity profile Scale-up

High-Value Application Scenarios for 3-Bromo-2,4,6-trimethylaniline (CAS 82842-52-2) Based on Quantitative Evidence


Synthesis of Sterically Encumbered Meta-Biphenylamine Ligands and Catalyst Precursors

For chemists designing novel N-heterocyclic carbene (NHC) ligands or other organometallic catalysts, 3-bromo-2,4,6-trimethylaniline is the preferred building block for introducing a meta-biphenylamine motif. The high isolated yields (85-92%) observed in Suzuki-Miyaura coupling reactions ensure efficient access to diverse ligand libraries, and the ortho-methyl groups provide the necessary steric bulk to prevent unwanted ortho-metallation and control catalyst geometry [1].

GMP Production of Mebrofenin for Clinical Radiopharmacy

In the cGMP manufacturing of mebrofenin kits for hepatobiliary imaging, 3-bromo-2,4,6-trimethylaniline is the mandated starting material. Procurement of a high-purity (>98%), crystalline solid ensures compliance with stringent pharmaceutical regulations and guarantees reproducible condensation with nitrilotriacetic acid, a critical step in forming the active Tc-99m chelating agent [1].

Process Development for Fine Chemical and Agrochemical Intermediates

Process chemists developing scalable routes to complex aromatic amines will find 3-bromo-2,4,6-trimethylaniline to be a robust intermediate. Its defined solid form (mp 36-40 °C) and commercial availability at up to 800 kg scale simplifies pilot-plant operations, while the optimal reactivity of the C-Br bond allows for efficient C-C and C-N bond formations under mild, scalable conditions [1] .

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